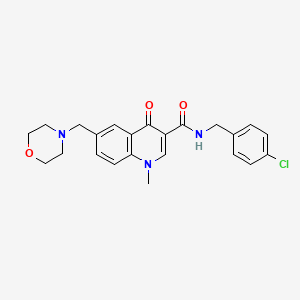

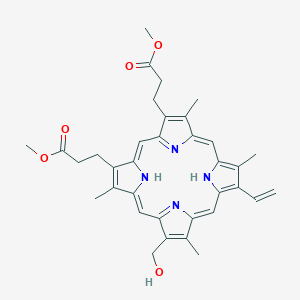

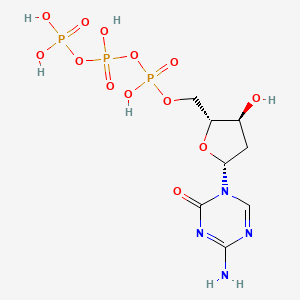

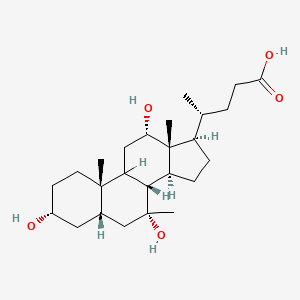

N-(4-chlorobenzyl)-1-methyl-6-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Overview

Description

PHA-183792 is a small molecule inhibitor developed by Pfizer Inc. It is known for its antiviral properties, particularly against herpesviruses. The compound functions as an inhibitor of DNA-directed RNA polymerase I subunit RPA1, making it a potential candidate for treating infections caused by herpesviruses .

Preparation Methods

The synthesis of PHA-183792 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications to enhance its antiviral activity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

PHA-183792 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its antiviral activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy against different viral strains.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PHA-183792 with modified antiviral properties .

Scientific Research Applications

PHA-183792 has been extensively studied for its antiviral properties. It has shown efficacy against multiple herpesviruses, including cytomegalovirus, herpes simplex virus, and varicella-zoster virus. The compound has been evaluated for its potential use in treating infections in immunocompromised individuals, such as transplant recipients, cancer patients, and HIV-infected persons .

In addition to its antiviral applications, PHA-183792 has been explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the overall efficacy of treatment and reduce the likelihood of drug resistance .

Mechanism of Action

PHA-183792 exerts its effects by inhibiting the DNA-directed RNA polymerase I subunit RPA1. This inhibition disrupts the replication of viral DNA, preventing the virus from proliferating. The compound binds to a specific site on the viral DNA polymerase, blocking the association of deoxynucleoside triphosphates and stalling the enzyme in a catalytically incompetent conformation .

Comparison with Similar Compounds

PHA-183792 belongs to a class of compounds known as 4-oxo-dihydroquinolines. Similar compounds in this class include PHA-529311, PHA-570886, and PHA-568561. These compounds have shown varying degrees of efficacy against herpesviruses, with some exhibiting greater activity than PHA-183792 .

PHA-529311: Greater activity against several herpesviruses compared to PHA-183792.

PHA-570886: Also more effective than PHA-183792 against multiple herpesviruses.

PHA-568561: As effective as PHA-183792 in antiviral activity.

PHA-243672: Considerably less effective than PHA-183792.

PHA-183792 is unique in its specific mechanism of action and its broad-spectrum efficacy against multiple herpesviruses, making it a valuable compound for further research and development .

Properties

Molecular Formula |

C23H24ClN3O3 |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-methyl-6-(morpholin-4-ylmethyl)-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C23H24ClN3O3/c1-26-15-20(23(29)25-13-16-2-5-18(24)6-3-16)22(28)19-12-17(4-7-21(19)26)14-27-8-10-30-11-9-27/h2-7,12,15H,8-11,13-14H2,1H3,(H,25,29) |

InChI Key |

SXLQSQMKOYVAAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl |

synonyms |

PNU 183792 PNU-183792 PNU183792 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Methyl-8-oxa-11-azatetracyclo[10.3.1.01,9.02,7]hexadeca-2(7),3,5-trien-6-ol](/img/structure/B1205434.png)

![5-[[2-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-2-oxoacetyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide](/img/structure/B1205437.png)